2'-O-Methylhelichrysetin

Übersicht

Beschreibung

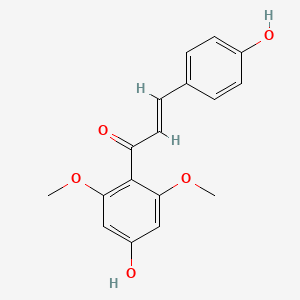

4,4’-Dihydroxy-2’,6’-dimethoxychalcone is a chalcone derivative with the molecular formula C17H16O5 and a molecular weight of 300.31 g/mol Chalcones are a class of natural compounds known for their diverse biological activities

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-Dihydroxy-2’,6’-dimethoxychalcone typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-hydroxy-2,6-dimethoxybenzaldehyde and 4-hydroxyacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide . The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.

Industrial Production Methods

While specific industrial production methods for 4,4’-Dihydroxy-2’,6’-dimethoxychalcone are not widely documented, the general approach involves scaling up the Claisen-Schmidt condensation reaction. This may include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. The product is then purified using techniques like recrystallization or column chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

4,4’-Dihydroxy-2’,6’-dimethoxychalcone undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinones or other oxidized derivatives.

Reduction: Reduction reactions using agents like sodium borohydride can convert the chalcone to its corresponding dihydrochalcone.

Substitution: The hydroxy and methoxy groups on the chalcone backbone can participate in substitution reactions, such as alkylation or acylation, to form new derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Dihydrochalcones.

Substitution: Alkylated or acylated chalcone derivatives.

Wissenschaftliche Forschungsanwendungen

Molecular Biology Applications

Nucleic Acid Stability and Functionality

The incorporation of 2'-O-methyl modifications in RNA molecules enhances their stability and functionality. For instance, studies have shown that 2'-O-methyl RNA bases can significantly improve the nuclease resistance of antisense oligonucleotides and small interfering RNAs (siRNAs). This modification increases the thermal stability of RNA duplexes and reduces susceptibility to degradation by nucleases, making it a valuable tool in gene therapy and RNA-based therapeutics .

CRISPR-Cas Systems

Recent research indicates that 2'-O-methyl modifications can enhance the specificity of CRISPR-Cas systems, such as Cas12a. Modified guide RNAs (gRNAs) with 2'-O-methyl groups demonstrated improved discrimination of single-nucleotide polymorphisms (SNPs), effectively reducing off-target effects while maintaining high on-target affinity. This advancement opens new avenues for precise genome editing applications .

Therapeutic Applications

Antiviral Properties

The antiviral potential of 2'-O-methylated compounds has been explored in the context of viral infections. For example, the 2'-O methyl group is crucial for the capping of viral RNA, which protects it from host immune responses. In SARS-CoV-2, the Nsp10/16 complex utilizes this modification to safeguard viral RNA from degradation, highlighting its importance in antiviral strategies .

Cancer Research

Flavonoids like 2'-O-Methylhelichrysetin have shown promise in cancer research due to their anti-inflammatory and antioxidant properties. In vitro studies have indicated that compounds derived from plants containing this flavonoid can inhibit cancer cell proliferation and induce apoptosis, suggesting potential applications in cancer therapy .

Table 1: Summary of Applications of this compound

Case Studies

Case Study 1: Enhancing siRNA Stability

A study demonstrated that siRNAs modified with 2'-O-methyl groups exhibited increased resistance to nuclease degradation compared to unmodified counterparts. These modifications resulted in enhanced gene silencing efficiency in cellular models, underscoring their potential for therapeutic applications in gene therapy .

Case Study 2: CRISPR-Cas12a Specificity

In a comparative analysis, gRNAs with 2'-O-methyl modifications were tested against unmodified gRNAs for their ability to target specific SNPs. The results showed that the modified gRNAs achieved at least two-fold higher specificity, significantly reducing off-target effects during CRISPR-mediated genome editing .

Wirkmechanismus

The mechanism of action of 4,4’-Dihydroxy-2’,6’-dimethoxychalcone involves its interaction with molecular targets such as COX-1 and COX-2 enzymes . By inhibiting these enzymes, the compound reduces the production of pro-inflammatory prostaglandins, thereby exerting its anti-inflammatory effects. Additionally, it induces apoptosis in cancer cells by altering mitochondrial membrane potential and triggering intrinsic apoptotic pathways .

Vergleich Mit ähnlichen Verbindungen

4,4’-Dihydroxy-2’,6’-dimethoxychalcone can be compared with other chalcone derivatives, such as:

2’,4’-Dihydroxy-3’,6’-dimethoxychalcone: Known for its anti-cancer properties.

4’-Hydroxy-2,4-dimethoxychalcone: Exhibits anti-malarial and anti-bacterial activities.

2’,4’-Dihydroxy-4’,6’-dimethoxychalcone: Demonstrates cytotoxic and anti-inflammatory activities.

The uniqueness of 4,4’-Dihydroxy-2’,6’-dimethoxychalcone lies in its specific substitution pattern, which contributes to its distinct biological activities and potential therapeutic applications.

Biologische Aktivität

2'-O-Methylhelichrysetin is a flavonoid compound derived from the Helichrysum genus, particularly noted for its potential biological activities. This article aims to present a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a methoxy group at the 2' position of the flavonoid structure. Its molecular formula is , and it exhibits properties typical of flavonoids, such as antioxidant activity and potential anti-inflammatory effects.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 316.31 g/mol |

| Solubility | Soluble in ethanol |

| Melting Point | Not specified |

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. It can scavenge free radicals and reduce oxidative stress, which is crucial in preventing cellular damage associated with various diseases.

- Mechanism : The antioxidant activity is primarily attributed to the presence of hydroxyl groups in its structure, which donate electrons to free radicals.

Anti-inflammatory Effects

Studies have shown that this compound can modulate inflammatory responses. It inhibits the production of pro-inflammatory cytokines, potentially offering therapeutic benefits in conditions like arthritis and other inflammatory diseases.

- Case Study : A study demonstrated that treatment with this compound reduced levels of TNF-α and IL-6 in vitro, suggesting its role in inflammation modulation .

Antitumor Activity

Emerging evidence suggests that this compound may possess antitumor properties. Preliminary studies indicate that it can induce apoptosis in cancer cell lines.

- Research Findings : In a recent study, the compound was tested against various cancer cell lines, showing an IC50 value below 10 μM, indicating potent cytotoxicity .

Neuroprotective Effects

The neuroprotective potential of this compound has also been investigated. It appears to protect neuronal cells from oxidative stress-induced apoptosis.

- Mechanism : The compound enhances the expression of neurotrophic factors such as BDNF (Brain-Derived Neurotrophic Factor), promoting neuronal survival and growth .

Table 2: Biological Activities of Selected Flavonoids

| Flavonoid | Antioxidant Activity | Anti-inflammatory | Antitumor Activity |

|---|---|---|---|

| This compound | High | Moderate | High |

| Quercetin | High | High | Moderate |

| Kaempferol | Moderate | Moderate | High |

Eigenschaften

IUPAC Name |

(E)-1-(4-hydroxy-2,6-dimethoxyphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O5/c1-21-15-9-13(19)10-16(22-2)17(15)14(20)8-5-11-3-6-12(18)7-4-11/h3-10,18-19H,1-2H3/b8-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJULMVKFURWCFM-VMPITWQZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1C(=O)C=CC2=CC=C(C=C2)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1C(=O)/C=C/C2=CC=C(C=C2)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 4,4'-Dihydroxy-2',6'-dimethoxychalcone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038812 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

192 - 193 °C | |

| Record name | 4,4'-Dihydroxy-2',6'-dimethoxychalcone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038812 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.